ethyl 4-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-4-oxobutanoate
Description
Ethyl 4-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-4-oxobutanoate is a synthetic small molecule featuring a pyrido[1,2-a]pyrimidinone core substituted with a 4-oxobutanoate ethyl ester group. The core structure consists of a fused bicyclic system (pyridine and pyrimidine rings) with methyl groups at positions 2 and 7 and a ketone at position 4. The substituent, a 4-oxobutanoate ethyl ester, is linked via an amide bond to the core’s nitrogen at position 5. This ester-functionalized derivative is hypothesized to exhibit unique physicochemical and biological properties compared to analogs with halogenated or sulfonamide substituents.
Properties
IUPAC Name |
ethyl 4-[(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-4-23-14(21)8-7-13(20)18-15-11(3)17-12-6-5-10(2)9-19(12)16(15)22/h5-6,9H,4,7-8H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFLOLKTEMATGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(N=C2C=CC(=CN2C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-4-oxobutanoate, with the CAS number 941965-60-2, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 317.34 g/mol. The compound features a pyrido[1,2-a]pyrimidine core structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₄ |
| Molecular Weight | 317.34 g/mol |
| CAS Number | 941965-60-2 |
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary research indicates that this compound may exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation. For instance, structural modifications to related compounds targeting cyclin-dependent kinases (CDK) have shown promise in reducing tumor growth in vitro and in vivo models .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various bacterial strains. Studies suggest that it may interfere with bacterial cell wall synthesis or function as a metabolic disruptor.
- Enzyme Inhibition : this compound has been shown to inhibit enzymes such as autotaxin, which plays a role in lysophosphatidic acid (LPA) production linked to fibrotic diseases. Inhibiting this enzyme could have therapeutic implications for conditions like pulmonary fibrosis .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Targeting Kinases : The compound may bind to and inhibit specific kinases similar to other pyrido[1,2-a]pyrimidine derivatives. This inhibition can lead to reduced phosphorylation of key proteins involved in cell cycle regulation.
- Modulation of Signaling Pathways : By affecting pathways such as the autotaxin/LPA axis, the compound can influence cellular responses related to inflammation and fibrosis.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In Vitro Studies : A study demonstrated that derivatives of pyrido[1,2-a]pyrimidines showed significant cytotoxicity against cancer cell lines. Ethyl 4-(...) was included in a broader screening of similar compounds which revealed promising results in inhibiting cell growth at micromolar concentrations .
- Animal Models : In vivo studies using murine models indicated that treatment with ethyl 4-(...) resulted in a decrease in tumor size and improved survival rates compared to control groups. These findings suggest potential for further development as an anticancer agent .
- Pharmacokinetics and Toxicology : Initial assessments of pharmacokinetic properties indicate moderate bioavailability and acceptable toxicity profiles in preliminary tests. Further studies are needed to optimize dosing regimens for therapeutic applications.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 4-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-4-oxobutanoate exhibit significant anticancer properties. For instance, studies have shown that pyrido[1,2-a]pyrimidine derivatives can inhibit cancer cell proliferation through multiple pathways, including the induction of apoptosis and cell cycle arrest. The compound's ability to target specific kinases involved in cancer progression makes it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its structural features allow it to interact with bacterial DNA and inhibit topoisomerase enzymes, which are crucial for bacterial replication. This mechanism suggests potential applications in developing new antibiotics to combat resistant strains of bacteria .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes related to metabolic diseases. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway. This inhibition could lead to therapeutic applications in treating conditions such as rheumatoid arthritis and certain cancers .
Pesticide Development
The unique structure of this compound suggests potential use as a pesticide or herbicide. Its ability to disrupt metabolic pathways in pests can lead to the development of environmentally friendly agricultural chemicals that minimize harm to non-target organisms while effectively controlling pest populations .
Plant Growth Regulation
Research indicates that similar compounds can act as plant growth regulators. They may enhance growth rates or stress resistance in crops by modulating hormonal pathways within plants. This application could significantly impact agricultural productivity and sustainability .
Polymer Synthesis
This compound can be utilized in synthesizing novel polymers with specific properties. Its functional groups allow it to act as a monomer or cross-linking agent in polymerization processes, leading to materials with enhanced mechanical and thermal properties suitable for various industrial applications .
Nanomaterial Development
The compound's unique chemical structure may facilitate the creation of nanomaterials with tailored functionalities. These materials could be applied in electronics, optics, or biomedicine, where precise control over material properties is essential .
Comparison with Similar Compounds
Table 1: Key Properties of Ethyl 4-((2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-4-oxobutanoate and Analogs
*Hypothetical formula based on structural analysis.
Substituent Effects on Physicochemical Properties
In contrast, the sulfonamide group in significantly increases polarity (logP ~1.8), enhancing solubility in polar solvents. Halogenated analogs () exhibit higher logP values (~3.5–4.0*) due to iodine and bromine, favoring lipid bilayer penetration but reducing water solubility.
Stability: The ester group in the target compound is prone to hydrolysis under acidic/basic conditions, whereas amide () and sulfonamide () derivatives are more stable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
